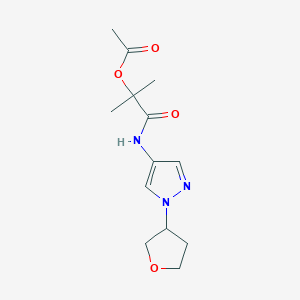

5-甲基-1-(吡啶-2-基)-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridine and pyrrole derivatives are a class of organic compounds that are widely studied due to their prevalence in many biologically active molecules and pharmaceuticals . They often contain a heterocyclic ring, which is a ring of atoms that contains at least two different elements. In this case, the heterocyclic ring contains carbon and nitrogen atoms .

Synthesis Analysis

The synthesis of pyridine and pyrrole derivatives can be complex and varies depending on the specific compound. For example, one method involves the reaction of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .Molecular Structure Analysis

The molecular structure of these compounds can be determined using various techniques, including X-ray diffraction . This method allows scientists to visualize the arrangement of atoms within the molecule.Chemical Reactions Analysis

The chemical reactions involving pyridine and pyrrole derivatives can be quite diverse. For instance, they can undergo reactions with hydrazonoyl chlorides and halo ketones to produce 1,3,4-thiadiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their melting point and molecular weight, can be determined using various analytical techniques .科学研究应用

Antimicrobial and Antiviral Activities

Pyridine compounds, like the one , have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . They have been particularly useful in the context of the COVID-19 pandemic caused by the SARS-CoV-2 virus . The presence of the pyridine nucleus, along with other heterocycles, gives the molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

Antitumor Activities

Pyridine compounds are also known for their antitumor properties . They can interact with specific proteins in cancer cells, inhibiting their growth and proliferation .

Analgesic Properties

These compounds have been found to have analgesic properties, providing relief from pain .

Anti-inflammatory Properties

Pyridine compounds have been used for their anti-inflammatory properties, reducing inflammation in various conditions .

Antioxidant Properties

They have also been noted for their antioxidant properties, helping to protect the body’s cells from damage caused by free radicals .

Anti-Alzheimer’s Properties

Pyridine compounds have been used in the treatment of Alzheimer’s disease . They can interact with specific proteins in the brain, helping to slow the progression of the disease .

Anti-ulcer Properties

These compounds have been used for their anti-ulcer properties, helping to protect the stomach lining and reduce the risk of ulcers .

Antidiabetic Properties

Finally, pyridine compounds have been used for their antidiabetic properties, helping to regulate blood sugar levels .

作用机制

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some pyrazole-containing compounds have been found to exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides .

安全和危害

未来方向

属性

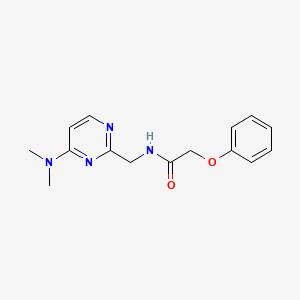

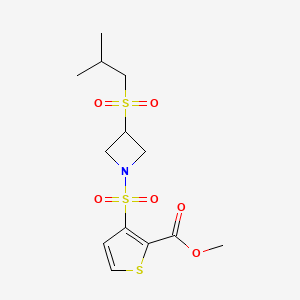

IUPAC Name |

5-methyl-1-pyridin-2-ylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-5-6-10(8-14)13(9)11-4-2-3-7-12-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZNAJLRNYGWAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2876104.png)

![3-(2-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2876106.png)

![1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2876112.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876114.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2876116.png)